molecular formula C9H17ClN4 B3095767 1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1269052-78-9

1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B3095767
CAS No.: 1269052-78-9
M. Wt: 216.71 g/mol
InChI Key: YJYCQEVCKBXUQX-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride is a useful research compound. Its molecular formula is C9H17ClN4 and its molecular weight is 216.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Diversity

  • Diverse Compound Synthesis : This compound is used in the synthesis of a structurally diverse library of compounds through alkylation and ring closure reactions. These methods generate a variety of derivatives including pyrazolines, pyridines, and pyrimidines, highlighting its versatility in creating new chemical entities (Roman, 2013).

Heterocyclic Synthesis

  • Heterocyclic Compound Formation : It serves as a key intermediate in the synthesis of heterocyclic compounds. This includes the creation of pyrazole, pyridine, and pyrimidine derivatives, demonstrating its importance in the field of heterocyclic chemistry (Fadda et al., 2012).

Catalysis and Reactions

  • Catalytic Applications : The compound is utilized in domino reactions for the synthesis of functionalized pyrazolo[3,4-b]pyridines. These reactions, catalyzed by substances like L-proline, emphasize its role in facilitating complex chemical transformations (Gunasekaran et al., 2014).

Synthesis of Pyrimidines

  • Pyrimidine Derivatives Synthesis : The compound is instrumental in the creation of novel pyrimidine derivatives, showcasing its utility in synthesizing compounds that might have various applications in medicinal and organic chemistry (Rahmani et al., 2018).

Preparation of Tetraheterocyclic Systems

  • Tetraheterocyclic System Development : It is used in the synthesis of complex tetraheterocyclic systems. This application demonstrates its utility in creating sophisticated molecular architectures that could have potential applications in various scientific fields (El-Essawy, 2010).

Anticancer Activity

  • Potential in Anticancer Research : Some derivatives synthesized using this compound have been tested for anticancer activity, indicating its potential relevance in the development of new therapeutic agents (Abdellatif et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride involves the reaction of 1,5-dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1,5-dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine", "Hydrochloric acid" ], "Reaction": [ "Add 1,5-dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Stir the mixture at room temperature for several hours", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain 1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride" ] }

CAS No.

1269052-78-9

Molecular Formula

C9H17ClN4

Molecular Weight

216.71 g/mol

IUPAC Name

1,5-dimethyl-3-pyrrolidin-1-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H16N4.ClH/c1-7-8(10)9(11-12(7)2)13-5-3-4-6-13;/h3-6,10H2,1-2H3;1H

InChI Key

YJYCQEVCKBXUQX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)N2CCCC2)N.Cl.Cl

Canonical SMILES

CC1=C(C(=NN1C)N2CCCC2)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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